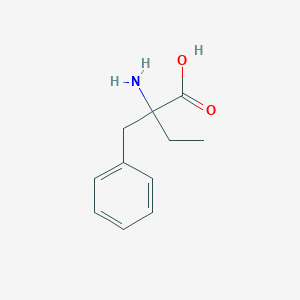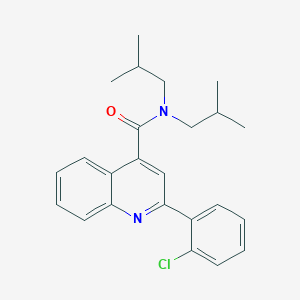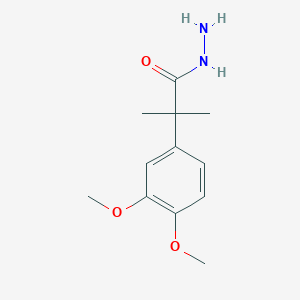
methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate is an organic compound belonging to the class of isochromenes. Isochromenes are bicyclic structures containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 5th position and a carboxylate ester group at the 1st position of the isochromene ring makes this compound unique. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the bromination of a precursor isochromene compound followed by esterification. One common method involves the following steps:
Bromination: The precursor compound, 3,4-dihydro-1H-isochromene-1-carboxylic acid, is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.
Esterification: The brominated intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions: Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 5-amino-3,4-dihydro-1H-isochromene-1-carboxylate.
Oxidation: Products include 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid.
Reduction: Products include 5-bromo-3,4-dihydro-1H-isochromene-1-methanol.
科学的研究の応用
Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Methyl 5-chloro-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10H,5-6H2,1H3 |
InChIキー |
CINYPUUJTPPQGX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2=C(CCO1)C(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[((4-Chloroanilino)carbonyl)methyl]phenol](/img/structure/B8524064.png)













